1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

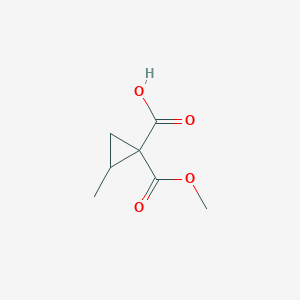

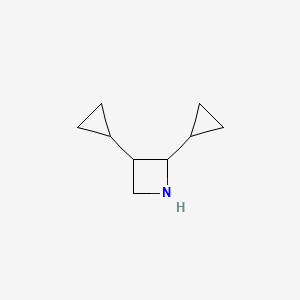

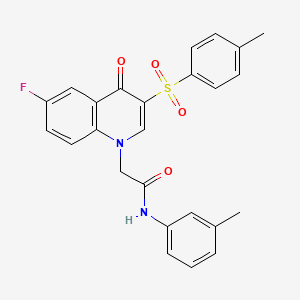

1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.13 . The compound appears as a white to yellow or pale-red powder or crystals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H8O4/c1-10-5(9)6(2-3-6)4(7)8/h2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of a cyclopropane ring with a methoxycarbonyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 144.13 . The compound should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Polymer Synthesis

Hybrid Monomer Polymerization : The esterification of 1-methoxycarbonyl-2-vinylcyclopropane-1-carboxylic acid with hydroxy group-containing (meth)acrylates led to the synthesis of hybrid 2-vinylcyclopropanes. Radical polymerization of these monomers resulted in transparent, cross-linked polymers, highlighting the application in developing novel polymer materials (Moszner et al., 1999).

Multifunctional 2-Vinylcyclopropanes : The synthesis of bi- and trifunctional 2-vinylcyclopropanes through esterification of 1-methoxycarbonyl-2-vinylcyclopropane-1-carboxylic acid has been reported. These compounds undergo radical polymerization to form transparent crosslinked polymers, demonstrating their potential in polymer chemistry (Moszner et al., 1997).

Organic Synthesis

- Thiol Addition : The addition of thiols to the double bond in the methyl ester of 1-methylcyclopropene-3-carboxylic acid has been explored, leading to the formation of esters of thio-substituted cyclopropanecarboxylic acids. This process showcases the versatility of cyclopropane derivatives in organic synthesis (Shapiro et al., 1991).

Photochemistry

- Photochemical Transformations : The irradiation of 1,2-diphenylcyclobutene in methanol resulted in the formation of methyl ethers, demonstrating the compound's photochemical reactivity. Such transformations reveal the role of cyclopropane derivatives in the study of photochemistry (Sakuragi et al., 1977).

Mechanism of Action

Target of Action

It is structurally similar to etomidate, a well-known anesthetic . Etomidate acts as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA A) receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .

Mode of Action

Etomidate enhances GABA A receptor function, leading to increased inhibitory neurotransmission .

Biochemical Pathways

Given its potential similarity to etomidate, it may influence gabaergic neurotransmission . This pathway plays a crucial role in inhibitory signaling in the nervous system.

Pharmacokinetics

A compound known as moc-etomidate, which is an etomidate analogue designed to be susceptible to ultra-rapid metabolism, has been studied .

Result of Action

Based on its potential similarity to etomidate, it may lead to increased inhibitory neurotransmission, which could result in sedative and anesthetic effects .

Safety and Hazards

properties

IUPAC Name |

1-methoxycarbonyl-2-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-3-7(4,5(8)9)6(10)11-2/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQOWBIRNZFAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)

![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)

![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)

![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)